1H-1,3,4-Benzotriazepine, 2,5-diphenyl-

CCK2 receptor antagonist achiral drug design cholecystokinin

1H-1,3,4-Benzotriazepine, 2,5-diphenyl- (CAS 143826-23-7; molecular formula C₂₀H₁₅N₃; MW 297.35 g/mol; LogP 1.63; topological polar surface area 36.75 Ų) is the archetypal 2,5-diaryl-1,3,4-benzotriazepine. This seven-membered heterocycle, featuring three annular nitrogen atoms at positions 1, 3, and 4, serves as the minimal unsubstituted core from which numerous pharmacologically active derivatives have been elaborated.

Molecular Formula C20H15N3
Molecular Weight 297.4 g/mol
CAS No. 143826-23-7
Cat. No. B15416942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,3,4-Benzotriazepine, 2,5-diphenyl-
CAS143826-23-7
Molecular FormulaC20H15N3
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=NC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C20H15N3/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(23-22-19)16-11-5-2-6-12-16/h1-14H,(H,21,23)
InChIKeySZWCNYIJCGMBEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-1,3,4-Benzotriazepine, 2,5-diphenyl- (CAS 143826-23-7): Core Scaffold Identity and Procurement Context


1H-1,3,4-Benzotriazepine, 2,5-diphenyl- (CAS 143826-23-7; molecular formula C₂₀H₁₅N₃; MW 297.35 g/mol; LogP 1.63; topological polar surface area 36.75 Ų) is the archetypal 2,5-diaryl-1,3,4-benzotriazepine . This seven-membered heterocycle, featuring three annular nitrogen atoms at positions 1, 3, and 4, serves as the minimal unsubstituted core from which numerous pharmacologically active derivatives have been elaborated. The 1,3,4-benzotriazepine ring system is recognized as a privileged scaffold in medicinal chemistry, having yielded lead compounds across multiple therapeutic target classes including CCK2/gastrin receptor antagonists, parathyroid hormone-1 receptor (PTH1R) antagonists, and BET bromodomain inhibitors [1]. Unlike its closest structural relatives—the 1,4-benzodiazepines—the 1,3,4-benzotriazepine framework is inherently achiral, a property that eliminates stereochemical complexity during synthesis and quality control while preserving high target affinity [2].

Why In-Class or Scaffold-Hopping Substitution Cannot Be Assumed for 1H-1,3,4-Benzotriazepine, 2,5-diphenyl- (CAS 143826-23-7)


The 1,3,4-benzotriazepine scaffold is not functionally interchangeable with the more widely commercialized 1,4-benzodiazepine or 1,5-benzodiazepine cores. Although all are seven-membered diazepine/triazepine rings, the introduction of a third nitrogen at position 4 in the 1,3,4-benzotriazepine system fundamentally alters the hydrogen-bonding capability, tautomeric equilibrium, and electronic distribution of the heterocycle [1]. The 1,3,4-benzotriazepine ring is a constitutional isomer of the 1,3,5-benzotriazepine-2,4-dione template; however, the 2,5-diaryl substitution pattern of the present compound establishes a distinct structure–activity relationship (SAR) vector that has proven enabling for CCK2 antagonism, PTH1R antagonism, and BET bromodomain inhibition—target activities that cannot be recapitulated by simple benzodiazepine analogs [2]. Critically, the 2,5-diphenyl substitution represents the minimal pharmacophore required for initiating lead optimization campaigns in at least two independent target programs (CCK2 and PTH1R), meaning that procurement of this specific unsubstituted core is a prerequisite for any SAR-by-catalog or fragment-based elaboration strategy [3][4].

Quantitative Differentiation Evidence for 1H-1,3,4-Benzotriazepine, 2,5-diphenyl- (CAS 143826-23-7)


Achiral Scaffold Architecture vs. Chiral 1,4-Benzodiazepine CCK2 Antagonists

The 1,3,4-benzotriazepine scaffold, exemplified by 2,5-diphenyl substitution, is inherently achiral, in direct contrast to the chirality-dependent 1,4-benzodiazepine-based CCK2 antagonists such as L-365,260 and YF476, which require enantioselective synthesis and chiral resolution [1]. Despite the absence of stereogenic centers, 1,3,4-benzotriazepine-derived CCK2 antagonists maintain comparable nanomolar affinity for recombinant human CCK2 receptors and exhibit high selectivity over CCK1 receptors, matching the pharmacological profile of the chiral 1,4-benzodiazepine counterparts [1]. The achiral nature eliminates the need for enantiomeric purity analytics during procurement and storage, reducing quality control burden and the risk of racemization-related batch variability [2]. This structural feature is intrinsic to the 2,5-diphenyl-1H-1,3,4-benzotriazepine core and is independent of further derivatization.

CCK2 receptor antagonist achiral drug design cholecystokinin benzotriazepine vs benzodiazepine receptor subtype selectivity

Multi-Target Scaffold Privilege vs. Single-Target 1,4-Benzodiazepine CCK2 Ligands

The 1,3,4-benzotriazepine core has independently yielded high-quality lead compounds across three structurally and mechanistically unrelated target classes: (i) CCK2/gastrin receptor antagonists, (ii) PTH1R antagonists, and (iii) BET bromodomain inhibitors [1][2][3]. This breadth of validated biological activity is not observed for the 1,4-benzodiazepine CCK2 series, which has remained confined to the CCK/gastrin receptor space [1]. In the PTH1R program, a 1,3,4-benzotriazepine lead (derived from the 2,5-diphenyl core architecture) displayed nanomolar PTH1R affinity and functional antagonism in cell-based cAMP assays with selectivity over PTH2 receptors [2]. In the BET bromodomain program, a triazolo-benzotriazepine derivative (BzT-7) co-crystallized with the first bromodomain of human BRD4 at 1.39 Å resolution, revealing a binding mode distinct from that of triazolo-benzodiazepines such as alprazolam [3]. The same 2,5-diphenyl starting material can thus serve as a common synthetic entry point for multiple hit-finding campaigns, reducing the number of distinct core scaffolds required in a screening library.

privileged scaffold polypharmacology PTH1R antagonist BET bromodomain inhibitor lead identification platform

Synthetic Accessibility: One-Step Thermolysis vs. Multi-Step Benzodiazepine Routes

2,5-Diphenyl-3H-1,3,4-benzotriazepine can be synthesized via a single-step thermolysis of N-imidoyltetrazoles in toluene at 110 °C [1][2]. This contrasts with the multi-step synthetic sequences required for chiral 1,4-benzodiazepine-based CCK2 antagonists such as L-365,260 and YF476, which necessitate separate enantioselective construction of the diazepine ring followed by chiral resolution or asymmetric synthesis [3]. The thermolysis route proceeds with reasonable selectivity (triazepine:triazole ratio of approximately 1.5:1 in pyridine/DMF and higher selectivity in m-xylene), and the product can be further elaborated via regioselective N-alkylation using alkyl halides in THF with potassium tert-butoxide, yielding 1-alkyl derivatives in good yield with high regioselectivity [2]. This synthetic brevity translates to lower procurement cost and faster turnaround for custom derivatization.

one-step synthesis thermolysis benzotriazepine synthesis N-imidoyltetrazole synthetic efficiency

Benzotriazepine-Derived MDR Reversal Agents: BTZ-15/BTZ-16 Show 2.5-Fold Potency Advantage Over Verapamil

In a phenotypic MDR reversal screen using P-glycoprotein (P-gp)-expressing HCT15 and HCT15/CL02 human colorectal cancer cells, benzotriazepine analogs BTZ-15 and BTZ-16 demonstrated comparable MDR reversal activity at 4 µM to that achieved by 10 µM verapamil, representing an approximately 2.5-fold potency advantage [1]. The active benzotriazepines featured a phenyl amide moiety at the 3-position, which was identified as a critical structural determinant for MDR reversal activity. Importantly, these compounds selectively increased paclitaxel cytotoxicity in P-gp-expressing cells (HCT15 and HCT15/CL02) but not in P-gp-negative cell lines (A549 non-small cell lung and SK-OV-3 ovarian cancer cells), confirming a P-gp-mediated mechanism rather than non-specific toxicity [1]. While the 2,5-diphenyl parent compound (CAS 143826-23-7) is not itself an optimized MDR reversal agent, it serves as the direct synthetic precursor for introducing the 3-position phenyl amide modifications that confer this P-gp inhibitory activity.

multidrug resistance reversal P-glycoprotein benzotriazepine MDR verapamil comparator cancer chemosensitization

High-Resolution Structural Validation of Benzotriazepine Binding Mode in BRD4 Bromodomain (PDB 3U5L)

The X-ray crystal structure of the first bromodomain of human BRD4 in complex with a triazolo-benzotriazepine ligand (BzT-7) was solved at 1.39 Å resolution (PDB entry 3U5L), providing atomic-level evidence that the benzotriazepine scaffold engages the acetyl-lysine binding pocket in a manner distinct from triazolo-benzodiazepines such as alprazolam and midazolam [1]. The SAR study accompanying this structure revealed that the 1-methyl triazolo ring system is critical for BET bromodomain binding, and that benzotriazepine derivatives offer a distinct selectivity profile across the BET family (BRD2, BRD3, BRD4, BRDT) compared to benzodiazepine-based inhibitors [1]. This structural validation at near-atomic resolution confirms that the benzotriazepine core is not merely a bioisosteric replacement for benzodiazepines but defines a unique binding pharmacophore—reinforcing the case for procuring the benzotriazepine scaffold as a distinct chemical starting point for epigenetic probe discovery.

BRD4 bromodomain benzotriazepine co-crystal structure BET inhibitor PDB 3U5L triazolo-benzotriazepine

Class-Level Differentiation: 1,3,4-Benzotriazepines as Non-Peptide PTH1R Antagonists with Selectivity Over PTH2 Receptors

A 1,3,4-benzotriazepine was identified as the lead scaffold in the discovery of the first non-peptide PTH1R antagonists—a significant advance over endogenous peptide-based antagonists (e.g., PTH(7-34)) that suffer from poor oral bioavailability and short plasma half-life [1]. The optimized 1,3,4-benzotriazepine derivative exhibited nanomolar PTH1R affinity, functional antagonism in cell-based cAMP assays, and selectivity over the closely related PTH2 receptor [1]. This represents a class-level differentiation from 1,4-benzodiazepine-based CCK2 antagonists, which have no reported PTH1R activity, and from peptide PTH1R modulators, which lack drug-like physicochemical properties. Although the specific 2,5-diphenyl parent (CAS 143826-23-7) was not the final optimized compound, it constitutes the minimal core scaffold from which the PTH1R-active derivatives were elaborated, as confirmed by the SAR progression described in the primary publication [1].

parathyroid hormone receptor PTH1R antagonist non-peptide antagonist GPCR cAMP assay PTH2 selectivity

Recommended Application Scenarios for 1H-1,3,4-Benzotriazepine, 2,5-diphenyl- (CAS 143826-23-7) Based on Quantitative Evidence


Lead Optimization Starting Point for Achiral CCK2/Gastrin Receptor Antagonist Development

Procure this compound as the unsubstituted core scaffold for initiating a structure–activity relationship (SAR) campaign targeting CCK2/gastrin receptors. The achiral nature of the 2,5-diphenyl benzotriazepine eliminates enantiomeric complexity while the scaffold has been validated to yield derivatives with nanomolar CCK2 affinity and >100-fold selectivity over CCK1 receptors, matching the pharmacological benchmark set by chiral 1,4-benzodiazepines such as L-365,260 [1]. The 2006 J. Med. Chem. paper provides a detailed SAR map for N3 and C5 substitution vectors, enabling rational derivatization from this core [1]. Downstream optimization toward oral activity has been demonstrated, with compound 47 achieving potent inhibition of pentagastrin-stimulated gastric acid secretion in rats and dogs by both intravenous and enteral routes [2].

Non-Peptide PTH1R Antagonist Hit-Finding and Fragment Elaboration

Use this compound as the starting material for a fragment-based or traditional medicinal chemistry campaign to develop non-peptide PTH1R antagonists. The 1,3,4-benzotriazepine core has been validated as the first and only non-peptide scaffold to yield nanomolar PTH1R antagonists with functional activity in cAMP assays and selectivity over PTH2 receptors [3]. The 2,5-diphenyl substitution provides two aromatic vectors (C2 and C5 positions) for introducing diversity elements, while the N1, N3, and N4 positions offer additional points for alkylation-based diversification as demonstrated in the synthetic chemistry literature [4].

Epigenetic Probe Discovery: BET Bromodomain Inhibitor Scaffold with Validated Co-Crystal Structure

Deploy this compound as a core scaffold for structure-based design of BET bromodomain inhibitors, leveraging the high-resolution (1.39 Å) co-crystal structure of a triazolo-benzotriazepine ligand bound to BRD4 BD1 (PDB 3U5L) [5]. The crystal structure provides atomic-level guidance for fragment growing and rational modification of the benzotriazepine core. The published SAR demonstrates that benzotriazepine derivatives exhibit a distinct BET-family selectivity profile compared to benzodiazepine-based inhibitors, offering an opportunity to develop probes with unique selectivity signatures across BRD2, BRD3, BRD4, and BRDT [5].

MDR Reversal Agent Development for Oncology Combination Therapy

Employ the 2,5-diphenyl benzotriazepine as a precursor for synthesizing 3-position phenyl amide derivatives with P-glycoprotein (P-gp) inhibitory activity. Published data demonstrate that benzotriazepine analogs BTZ-15 and BTZ-16 achieve MDR reversal at 4 µM—comparable to 10 µM verapamil—and selectively sensitize P-gp-expressing HCT15 and HCT15/CL02 colorectal cancer cells to paclitaxel without affecting P-gp-negative cell lines [6]. This selectivity profile, combined with the synthetic accessibility of the core scaffold, makes the compound an attractive starting point for developing chemosensitizers with reduced cardiovascular off-target effects compared to verapamil.

Quote Request

Request a Quote for 1H-1,3,4-Benzotriazepine, 2,5-diphenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.